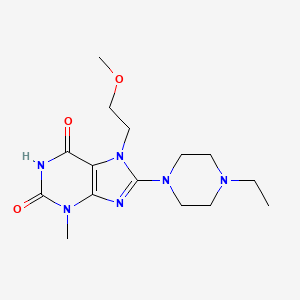
8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one is a useful research compound. Its molecular formula is C15H24N6O3 and its molecular weight is 336.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article compiles existing knowledge on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Purine core : Central to its biological activity.
- Hydroxy and methoxy substituents : These groups may influence the compound's solubility and interaction with biological targets.
Molecular Formula
The molecular formula of the compound is C15H22N4O3.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antitumor Activity :
- Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
-
Antiviral Properties :
- The compound may interfere with viral replication processes. Research has indicated that certain purine derivatives can act as nucleoside analogs, effectively inhibiting viral polymerases.
-
Neuroprotective Effects :
- Potential neuroprotective properties have been observed in animal models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is noteworthy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for DNA synthesis in cancer cells or viral pathogens.
- Receptor Modulation : The compound could interact with various receptors in the central nervous system, leading to altered neurotransmitter release and neuroprotection.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Antitumor Efficacy in Breast Cancer :
- A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis via mitochondrial pathways.
-
Neuroprotective Effects in Animal Models :
- In a rodent model of Parkinson's disease, administration of the compound resulted in reduced motor deficits and preservation of dopaminergic neurons, suggesting its potential for treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
Table 2: Case Study Findings
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3/c1-4-19-5-7-20(8-6-19)14-16-12-11(21(14)9-10-24-3)13(22)17-15(23)18(12)2/h4-10H2,1-3H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADAAKHOBSHRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














